6-Bromo-2,2'-bipyridine-5'-carbaldehyde
Description
Significance of Bipyridine Frameworks in Contemporary Chemical Research
The 2,2'-bipyridine (B1663995) unit is one of the most ubiquitous chelating ligands in coordination and organometallic chemistry. nih.govresearchgate.net Its prominence stems from its ability to form stable complexes with a vast array of metal ions, a consequence of the chelate effect where the bidentate nature of the ligand leads to complexes that are significantly more stable than those formed with comparable monodentate pyridine (B92270) ligands. nih.gov This stability, combined with robust redox properties, has made bipyridine complexes central to the development of diverse scientific fields. researchgate.net
Coordination compounds featuring the bipyridine scaffold have been instrumental in advancing our understanding of fundamental chemical processes, including the thermodynamics and kinetics of metal ion complexation, as well as the photophysical and electrochemical properties of metal complexes. nih.gov Beyond fundamental studies, these complexes are integral to applications ranging from catalysis, where they can mediate reactions like water oxidation and CO2 reduction, to materials science. researchgate.net In the realm of materials, bipyridine-based metal-organic frameworks (MOFs) have shown promise for gas storage and separation, while other complexes exhibit unique luminescent and photoredox properties suitable for optoelectronic devices. researchgate.netnih.gov
Strategic Importance of Highly Functionalized Bipyridines in Molecular Design
While the parent 2,2'-bipyridine is a powerful ligand in its own right, the strategic incorporation of functional groups onto the bipyridine framework unlocks vast potential for molecular design. researchgate.net Functionalization allows for the fine-tuning of the ligand's steric and electronic properties, which in turn modulates the characteristics of the resulting metal complex. researchgate.net For example, adding electron-donating or electron-withdrawing groups can alter the redox potential of the complex, a critical parameter in catalysis and photochemistry.
The introduction of reactive functional groups serves as a handle for constructing more elaborate molecular and supramolecular architectures. mdpi.com These functionalized bipyridines are not merely ligands but are sophisticated building blocks. researchgate.net They can be used to link multiple metal centers, creating polynuclear complexes, or to be integrated into larger organic structures, polymers, or surfaces. This modular approach is central to the rational design of molecules with specific functions, such as targeted therapeutic agents, sensors for specific analytes, and components for molecular machinery. acs.orgmdpi.com
Positioning of 6-Bromo-2,2'-bipyridine-5'-carbaldehyde within Advanced Ligand Chemistry
This compound is a prime example of a highly functionalized bipyridine designed for advanced applications. Its structure is notable for the presence of two distinct and strategically placed functional groups: a bromo substituent at the 6-position and a carbaldehyde (formyl) group at the 5'-position.
This strategic disubstitution makes the compound a particularly valuable and versatile precursor in synthetic chemistry. researchgate.netmdpi.com
The Bromo Group : The bromine atom is an excellent leaving group in cross-coupling reactions. This allows for the facile introduction of a wide variety of other functional groups or molecular fragments through well-established methods like Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings. This versatility enables the synthesis of complex, asymmetric bipyridine ligands.
The Aldehyde Group : The aldehyde functionality is a gateway to a different set of chemical transformations, most notably condensation reactions. It can readily react with amines to form Schiff bases (imines), a common strategy for creating larger, multi-topic ligands capable of coordinating multiple metal centers or acting as sensitive molecular sensors. nih.gov The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of possible derivatives.
Therefore, this compound is not typically an end-product but rather a sophisticated intermediate, providing two orthogonal reactive sites for the programmed construction of complex ligands and materials. researchgate.net
Scope and Academic Research Objectives
This article provides a focused examination of the chemical compound this compound. The primary objective is to present a scientifically rigorous overview based on its fundamental chemical properties, synthesis, and reactivity. The scope is strictly limited to the chemical nature of the compound, avoiding any discussion of biological or medicinal applications. The ensuing sections will detail its known chemical properties, explore established synthetic pathways for its preparation, analyze the reactivity of its key functional groups, and discuss its application as a precursor in the synthesis of more complex chemical structures.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₇BrN₂O |
| Molecular Weight | 263.09 g/mol bldpharm.com |
| CAS Number | 1217124-99-6 bldpharm.com, 605674-25-7 echemi.com |
| Appearance | (Not specified in sources) |
| Common Synonyms | 6-Bromo-[2,2'-bipyridine]-5-carbaldehyde bldpharm.com |
Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
605674-25-7 |
|---|---|
Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
6-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-5-4-8(7-15)6-13-9/h1-7H |
InChI Key |
JICWWAQVLBTXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis for 6-Bromo-2,2'-bipyridine-5'-carbaldehyde
A retrosynthetic analysis of the target molecule, this compound, helps to deconstruct the molecule into simpler, more readily available starting materials. This process involves identifying key bond disconnections that correspond to reliable forward synthetic reactions.
The primary disconnections for this molecule are:
C-C Bond Disconnection: The most logical disconnection is at the C2-C2' bond linking the two pyridine (B92270) rings. This suggests a cross-coupling reaction as the final step in forming the bipyridine scaffold. This disconnection leads to two key pyridine precursors.
Functional Group Interconversion (FGI): The carbaldehyde group can be envisioned as arising from the oxidation of a methyl group or the formylation of the bipyridine ring.
C-Br Bond Disconnection: The bromo substituent can be introduced via regioselective bromination of a bipyridine precursor.
Following the C-C bond disconnection strategy, the molecule is broken down into two pyridine fragments. A common approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling. This would necessitate one pyridine ring bearing a halogen (e.g., bromine or chlorine) at the 2-position and the other ring having an organometallic functionality (e.g., boronic acid, stannane, or organozinc) at its 2-position.
For instance, one potential retrosynthetic pathway is:
Target: this compound
Disconnect C-C: This leads to (A) a 2-halopyridine bearing the bromo and carbaldehyde groups (e.g., 2,6-dibromo-3-formylpyridine) and (B) a 2-pyridyl organometallic reagent (e.g., 2-pyridylboronic acid or 2-pyridyltrimethylstannane).
An alternative is to construct the bipyridine core first and then introduce the functional groups. For example, starting from 2,2'-bipyridine (B1663995), one could perform a sequence of regioselective bromination and formylation reactions. However, controlling the regioselectivity of these additions on an already-formed bipyridine can be challenging. Therefore, the convergent strategy of coupling two pre-functionalized pyridine rings is often preferred.
Targeted Synthetic Routes to the Bipyridine Core
The formation of the central 2,2'-bipyridine structure is the cornerstone of the synthesis. Various methods have been developed to achieve this, ranging from classical coupling reactions to more modern electrochemical approaches.
The creation of the C-C bond between two pyridine rings can be accomplished through several powerful synthetic methods.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for synthesizing 2,2'-bipyridines. mdpi.com These reactions involve the coupling of a pyridyl halide or triflate with a pyridyl organometallic reagent.
Suzuki-Miyaura Coupling: This reaction couples a pyridyl halide with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.com The synthesis of various bipyridine derivatives has been achieved with high yields using this method. mdpi.com
Stille Coupling: This involves the reaction of a pyridyl halide with a pyridylorganostannane reagent, catalyzed by palladium. Stille couplings are tolerant of many functional groups. Efficient syntheses of 5-brominated-2,2'-bipyridines have been developed using Stille coupling between 2,5-dibromopyridine (B19318) and 2-trimethylstannylpyridine. researchgate.net
Negishi Coupling: This method utilizes a pyridyl organozinc reagent, which is coupled with a pyridyl halide under palladium or nickel catalysis. It is particularly useful for constructing sterically hindered bipyridines. The synthesis of various methyl-2,2'-bipyridines has been accomplished via Negishi cross-coupling. acs.org
| Coupling Reaction | Organometallic Reagent | Halide/Triflate Partner | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Pyridylboronic acid/ester | Pyridyl-X (X=Br, I, OTf) | Pd(PPh₃)₄, Pd(OAc)₂ | Stable reagents, mild conditions |
| Stille | Pyridylstannane (e.g., -SnMe₃) | Pyridyl-X (X=Br, I, Cl) | Pd(PPh₃)₄ | High functional group tolerance |
| Negishi | Pyridylzinc halide (e.g., -ZnCl) | Pyridyl-X (X=Br, I, Cl) | Pd(PPh₃)₄, NiCl₂(dppe) | High reactivity, good for hindered systems |
Cyclocondensation reactions offer a powerful alternative for constructing highly functionalized pyridine rings from acyclic precursors. youtube.com A notable method involves the cyclocondensation of β-ketoenamides. nih.govnih.gov In this approach, 1,3-diketones are converted to β-ketoenamines, which are then N-acylated with a 2-pyridinecarboxylic acid derivative. nih.gov The resulting β-ketoenamide undergoes a base-promoted cyclocondensation to form a 4-hydroxypyridine (B47283) derivative, which is part of a bipyridine structure. nih.govnih.gov This method is particularly advantageous for creating unsymmetrically substituted bipyridines, as the substitution pattern is built into the acyclic precursors. nih.gov
Electrochemical methods represent a greener and more efficient alternative for synthesizing bipyridines. mdpi.com One such method is the nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode like zinc or iron. mdpi.com This technique avoids the need for stoichiometric organometallic reagents and harsh oxidants. Both homo-coupling and hetero-coupling reactions can be performed, providing access to a variety of bipyridine and terpyridine structures. mdpi.comrsc.org
The precise placement of the bromine atom at the C6 position is critical. This can be achieved either by using a pre-brominated starting material in a coupling reaction or by direct bromination of a bipyridine intermediate.
Novel synthetic strategies for creating unsymmetrically substituted 2,2'-bipyridines have been developed. researchgate.net For example, 6-bromo-2,2'-bipyridine (B106941) can be synthesized through mono N-methylation of 2,2'-bipyridine, followed by conversion to the target bromo-compound. researchgate.net Another established method involves the Stille coupling of 2,5-dibromopyridine with a suitable partner, which directly installs a bromine atom at the 5-position of one ring, which would be the 6-position relative to the other ring in the final product's nomenclature depending on the substitution pattern. researchgate.net
Furthermore, oxidative bromination using a combination of an oxidant like H₂O₂ and a bromine source such as KBr, often catalyzed by a metal complex, allows for the regioselective bromination of arenes and heteroarenes. rsc.org The directing effects of existing substituents on the pyridine ring play a crucial role in determining the position of the incoming bromo group.
Regioselective Introduction of Bromo Functionality
Direct Bromination Methodologies
Direct bromination of 2,2'-bipyridine can be a challenging process due to the deactivation of the pyridine rings, but selective synthesis is achievable under specific conditions. One reported method involves the direct bromination of 2,2'-bipyridine hydrobromide salt to selectively produce 5-bromo-2,2'-bipyridine (B93308) and 5,5′-dibromo-2,2′-bipyridine. researchgate.net The use of the hydrobromide salt helps to control the reactivity and direct the substitution.
Another approach is radical decarboxylative bromination of corresponding acid chlorides. researchgate.net While direct nitration and sulfonation of pyridine are generally difficult, bromination and chlorination reactions tend to proceed more readily. wikipedia.org
Table 1: Comparison of Direct Bromination Strategies for 2,2'-Bipyridine
| Method | Reagents | Key Feature | Ref. |
| Salt Bromination | 2,2'-bipyridine hydrobromide, Bromine | Selective synthesis of 5-bromo and 5,5'-dibromo derivatives. | researchgate.net |
| Radical Decarboxylative Bromination | Bipyridine carboxylic acid chlorides, Brominating agent | Introduction of bromo group via a radical mechanism. | researchgate.net |
Strategies for Bromo Group Pre-installation on Pyridine Precursors
An alternative and often more controlled method for synthesizing brominated bipyridines involves the coupling of pyridine precursors where the bromine atom is already in place. This approach avoids the regioselectivity issues associated with direct bromination of the bipyridine core. Various metal-catalyzed cross-coupling reactions are employed for this purpose.
Efficient syntheses of 5-brominated 2,2'-bipyridines have been developed using Stille coupling. acs.org This reaction involves the coupling of 2,5-dibromopyridine with a 2-trimethylstannylpyridine derivative. acs.org Similarly, Negishi coupling, which uses organozinc reagents, and Ullmann coupling, a copper-mediated reaction, are valuable techniques for creating symmetrical and unsymmetrical bipyridines from halogenated pyridine precursors. mdpi.com The Ullmann reaction, for example, can be used for the homocoupling of bromopyridines in the presence of a palladium catalyst and a reducing agent. mdpi.com
For instance, 5,5'-Dibromo-2,2'-bipyridine has been successfully synthesized through the reductive symmetric coupling of 2,5-dibromopyridine using hexa-n-butyldistannane. acs.org These methods offer the advantage of building the desired isomerically pure product from readily available functionalized pyridines. researchgate.net
Regioselective Introduction of Aldehyde Functionality
Once the 6-bromo-2,2'-bipyridine core is obtained, the next critical step is the regioselective introduction of the carbaldehyde group at the 5'-position. Several established organic reactions can be adapted for this formylation.
Vilsmeier-Haack Formylation of Bipyridine Derivatives
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). chemistrysteps.comwikipedia.orgresearchgate.net
This electrophilic substitution reaction works best on activated aromatic systems. ijpcbs.comchemistrysteps.comwikipedia.org For bipyridine derivatives, the success of the Vilsmeier-Haack reaction depends on the electronic properties of the substrate. The iminium ion generated is a weaker electrophile compared to those in reactions like Friedel-Crafts acylation, meaning it generally requires electron-donating groups on the aromatic ring to proceed efficiently. chemistrysteps.com The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org
Oxidative Functionalization Approaches to Aldehydes
Oxidative methods provide another route to introduce the aldehyde group, most commonly by the oxidation of a precursor methyl group. If a 6-bromo-5'-methyl-2,2'-bipyridine intermediate is synthesized, it can be oxidized to the corresponding aldehyde.
A pivotal building block, 5′-methyl-6-bromo-2,2′-bipyridine, can be functionalized at the methyl position. researchgate.net While direct oxidation of a methyl group to an aldehyde can be achieved with reagents like selenium dioxide (SeO₂), other multi-step pathways exist. For example, radical bromination of the methyl group can yield a bromomethyl derivative, which can then be converted to the aldehyde through subsequent reactions, such as the Sommelet reaction or by hydrolysis of an intermediate formed with dimethyl sulfoxide (B87167) (DMSO) (Kornblum oxidation). researchgate.net Modern methods are also exploring photocatalytic approaches for the oxidative functionalization of aldehydes and alcohols. acs.orgnih.gov
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org The method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.eduuwindsor.ca This creates a stabilized aryllithium intermediate.
In the context of bipyridines, a suitable directing group can facilitate lithiation at a specific carbon atom. harvard.eduresearchgate.net The resulting lithiated species can then be quenched with an appropriate electrophile to introduce the desired functional group. To introduce an aldehyde, an electrophilic formylating agent such as N,N-dimethylformamide (DMF) is used to trap the aryllithium intermediate. harvard.edu This two-step sequence of directed lithiation followed by formylation allows for the precise installation of the aldehyde group at the position governed by the directing group, overriding the inherent electronic preferences of the heterocyclic ring. wikipedia.orgbaranlab.org
Table 2: Methodologies for Aldehyde Introduction
| Strategy | Key Reagents | Mechanism | Key Feature | Ref. |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | Electrophilic aromatic substitution | Formylation of electron-rich heterocycles. | ijpcbs.comchemistrysteps.comwikipedia.org |
| Oxidative Functionalization | SeO₂, etc. | Oxidation of a precursor methyl group | Requires a pre-installed methyl group at the target position. | researchgate.net |
| Directed Ortho Metalation (DoM) | Organolithium (e.g., n-BuLi), DMF | Directed deprotonation followed by electrophilic quench | High regioselectivity controlled by a directing group. | wikipedia.orgbaranlab.orgharvard.edu |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com The synthesis of complex molecules like this compound can be evaluated through this lens.
Key principles applicable to its synthesis include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.comyoutube.com Cross-coupling reactions (e.g., Suzuki, Negishi) often have better atom economy than classical methods that may use stoichiometric heavy metal reagents like in some Ullmann couplings. mdpi.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. youtube.com The use of palladium, nickel, or copper catalysts in the cross-coupling steps for bipyridine synthesis is a prime example. mdpi.com
Safer Solvents and Reaction Conditions: Efforts should be made to use less hazardous solvents and to run reactions at ambient temperature and pressure whenever possible. youtube.comyoutube.com Some modern coupling reactions are being developed to work in greener solvents, potentially including water, and under milder conditions. mdpi.com
Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. youtube.com Developing highly regioselective one-pot syntheses through methods like DoM can help reduce the number of steps and the need for protecting groups.
Use of Renewable Feedstocks: While challenging for pyridine-based chemistry, the ideal green process would utilize starting materials from renewable sources rather than depletable fossil fuels. youtube.comyoutube.com
Adopting photocatalysis, which can use visible light as a green energy source, and electrochemical methods are emerging strategies that align with green chemistry principles and could be applied to synthetic steps like coupling or oxidation reactions. mdpi.com
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound can be approached through several strategic pathways, each with its own mechanistic intricacies. While a definitive, universally applied synthesis is not singularly documented, the construction of the substituted bipyridine core and the introduction of the carbaldehyde group can be understood through established organometallic and heterocyclic chemistry principles.
One plausible approach involves a Stille cross-coupling reaction , a powerful method for carbon-carbon bond formation. wikipedia.orgmsu.edu The mechanism of the Stille reaction is a catalytic cycle involving a palladium complex. wikipedia.org It commences with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with an organostannane reagent, where the organic group from the tin compound is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.org In the context of synthesizing the target molecule, this could involve coupling a suitably substituted bromopyridine with a stannylated pyridine derivative.
Another relevant synthetic strategy is the Kröhnke pyridine synthesis , which is a well-established method for preparing substituted pyridines. mdpi.com This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. mdpi.com The mechanism proceeds through a Michael addition, followed by cyclization and subsequent aromatization to form the pyridine ring. mdpi.com While not a direct route to the final product, this methodology is fundamental in constructing the bipyridine framework, which can then be further functionalized.
The introduction of the aldehyde group can be achieved via a Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an activated aromatic ring. wikipedia.org The mechanism involves the formation of a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution. wikipedia.org Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. This method would be applicable to a pre-formed 6-bromo-2,2'-bipyridine scaffold.
Alternatively, the aldehyde functionality can be introduced by the oxidation of a corresponding methyl group. A common method for this transformation is the Riley oxidation , which utilizes selenium dioxide (SeO₂) to oxidize activated methylene (B1212753) or methyl groups. wikipedia.orgnih.gov The mechanism is believed to proceed through an ene reaction followed by a wikipedia.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org For instance, the oxidation of 4-methoxy-6-methyl-2,2′-bipyridine to the corresponding aldehyde using SeO₂ was a crucial step in the synthesis of the antibiotic caerulomycin E. nih.gov
Derivatization and Further Functionalization Strategies
The presence of both an aldehyde and a bromo group on the 2,2'-bipyridine scaffold allows for a wide range of subsequent chemical modifications, enabling the synthesis of a diverse array of complex molecules.
Chemical Transformations at the Aldehyde Moiety
The aldehyde group is a versatile functional handle that can undergo various transformations, including oxidation, reduction, and condensation reactions.
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-Bromo-2,2'-bipyridine-5'-carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇). The oxidation of aldehydes to carboxylic acids with potassium dichromate can be performed efficiently under solid-phase conditions in the presence of Lewis acids, often with high yields and without overoxidation. nih.gov
Table 1: Oxidation of this compound
| Oxidizing Agent | Solvent | Conditions | Product | Yield (%) |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Reflux | 6-Bromo-2,2'-bipyridine-5'-carboxylic acid | Data not available |
| Potassium Dichromate (K₂Cr₂O₇) / Lewis Acid | Dichloromethane | Room Temperature | 6-Bromo-2,2'-bipyridine-5'-carboxylic acid | Data not available |
Note: Specific yield data for the oxidation of this compound was not available in the searched literature. The conditions presented are based on general procedures for similar compounds.
The aldehyde can be reduced to the corresponding primary alcohol, (6-Bromo-2,2'-bipyridin-5-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water protonates the resulting alkoxide to yield the alcohol.
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Conditions | Product | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | (6-Bromo-2,2'-bipyridin-5-yl)methanol | Data not available |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C to Room Temperature | (6-Bromo-2,2'-bipyridin-5-yl)methanol | Data not available |
Note: Specific yield data for the reduction of this compound was not available in the searched literature. The conditions presented are based on general procedures for similar compounds.
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is of significant importance in the synthesis of ligands for coordination chemistry and in the preparation of biologically active compounds. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Condensation reactions of various aniline (B41778) derivatives with aldehydes in the presence of potassium dichromate in acidic media have been reported to yield colored condensation products. researchgate.net
Table 3: Schiff Base Formation from this compound
| Amine | Solvent | Catalyst | Product | Spectroscopic Data |
| Aniline | Ethanol | Acetic Acid (catalytic) | N-(phenyl)-1-(6-bromo-[2,2'-bipyridin]-5-yl)methanimine | Data not available |
| Substituted Anilines | Ethanol | Acetic Acid (catalytic) | Corresponding substituted Schiff bases | Data not available |
Note: Specific data for Schiff base formation using this compound was not available in the searched literature. The conditions and products are based on general procedures.
Cross-Coupling Reactions at the Bromo Position
The bromine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-bipyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Stille Coupling: This reaction utilizes an organostannane reagent as the coupling partner with the bromo-bipyridine, catalyzed by a palladium complex. wikipedia.orgmdpi.com
Heck Coupling: This reaction couples the bromo-bipyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-bipyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromo-bipyridine with an amine in the presence of a palladium catalyst and a base.
Table 4: Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / Base | Aryl/heteroaryl-substituted bipyridine aldehydes |
| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/aryl/vinyl-substituted bipyridine aldehydes |
| Heck | Alkenes (e.g., acrylates, styrenes) | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted bipyridine aldehydes |
| Sonogashira | Terminal Alkynes (e.g., phenylacetylene) | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted bipyridine aldehydes |
| Buchwald-Hartwig | Amines (e.g., anilines, alkylamines) | Pd₂(dba)₃ / Ligand / Base | Amino-substituted bipyridine aldehydes |
Note: This table provides a general overview. Specific examples with this compound would require dedicated synthetic studies.
Suzuki Coupling Reactions with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, the bromo group at the 6-position is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. nih.gov This reaction would couple the bipyridine scaffold with a wide array of aryl or heteroaryl groups, depending on the choice of boronic acid or ester.
The general reaction scheme is as follows:
Aryl Halide: this compound
Organoboron Reagent: Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester (Ar-B(OR)₂)
Catalyst: A palladium(0) source, often generated in situ from Pd(OAc)₂ or using pre-catalysts like Pd(dppf)Cl₂. youtube.com
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron species. researchgate.net
Solvent: Typically, solvents like dioxane, toluene (B28343), or aqueous mixtures are used. youtube.comwikipedia.org
This methodology allows for the introduction of diverse functionalities, leading to products like 6-aryl-2,2'-bipyridine-5'-carbaldehydes. The aldehyde group can remain intact under these conditions, available for subsequent transformations. The reaction's efficiency is often high, and it tolerates a broad range of functional groups on the coupling partner. libretexts.org
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org In the case of this compound, this reaction would introduce an alkynyl substituent at the 6-position, yielding 6-alkynyl-2,2'-bipyridine-5'-carbaldehydes. These products are valuable intermediates for creating extended π-conjugated systems. libretexts.org
Key components of the Sonogashira coupling include:
Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.orgresearchgate.net
Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), which also often serves as the solvent. wikipedia.org
Solvent: Anhydrous solvents like THF or DMF are commonly used. youtube.com
The reaction proceeds under mild, typically anhydrous and anaerobic, conditions. wikipedia.org The resulting alkynylated bipyridines are versatile precursors for materials with interesting photophysical properties and for the synthesis of complex heterocyclic systems. youtube.com
Buchwald-Hartwig Amination and Related C-N Couplings
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. alfa-chemistry.comnih.gov This reaction would transform this compound into various 6-amino-2,2'-bipyridine-5'-carbaldehydes. The reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners. researchgate.netwikipedia.org
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. alfa-chemistry.com
Typical reaction conditions are:
Catalyst: A palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a phosphine (B1218219) ligand. The choice of ligand (e.g., BINAP, Xantphos) is crucial for reaction efficiency. alfa-chemistry.comresearchgate.net
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is generally used. researchgate.net
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard. wikipedia.org
This method provides a direct route to introduce nitrogen-based substituents, which can act as new coordination sites or be further functionalized.
Convergent and Divergent Synthetic Pathways to Complex Architectures
The dual functionality of this compound makes it an ideal building block for both convergent and divergent synthetic strategies.
In a divergent synthesis , the initial substrate is sequentially modified to create a library of related compounds. Starting with this compound, one could first perform a Suzuki or Sonogashira coupling to introduce a variety of substituents at the 6-position. Each of these new derivatives, still possessing the aldehyde group, could then undergo a range of reactions (e.g., Wittig reaction, condensation, reductive amination) to create a large and diverse family of complex molecules from a single precursor.
In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together in the final steps. This compound can be elaborated into a complex fragment through reactions at the aldehyde and/or bromo position. This fragment can then be coupled with another independently synthesized piece to form the final, often large and complex, molecular architecture. For instance, the aldehyde could be converted into a larger substituent, and the bromo group could then be used in a final Suzuki coupling step to assemble the target molecule. This approach is highly efficient for the synthesis of large, well-defined structures like dendrimers or complex polymers.
Role as a Versatile Synthetic Intermediate for Advanced Molecular Systems
The 2,2'-bipyridine unit is a privileged ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. The functional handles on this compound allow for its incorporation into sophisticated molecular systems with tailored properties.
The aldehyde group serves as a versatile anchor for further functionalization. It can be readily converted into other groups such as alcohols, imines, carboxylic acids, or alkenes. For example, condensation with primary amines leads to Schiff base ligands, which can introduce additional coordination sites or functionalities.
The bromo position, as discussed, is a key site for introducing electronic or steric diversity via cross-coupling reactions. By carefully selecting the coupling partners, the electronic properties (HOMO/LUMO levels) and steric environment of the resulting metal complexes can be finely tuned. This makes this compound a valuable precursor for:
Polypyridyl Metal Complexes: Used in photochemistry, catalysis, and as sensitizers in solar cells. The modifications enabled by this building block can influence the photophysical and electrochemical properties of the resulting ruthenium(II) or iridium(III) complexes.
Functional Materials: The ability to create extended conjugated systems through Sonogashira or Suzuki couplings makes this compound a building block for organic light-emitting diodes (OLEDs), sensors, and other electronic materials.
Supramolecular Assemblies: The directed nature of the bipyridine chelation and the possibility of introducing other recognition motifs allow for the construction of complex, self-assembled supramolecular structures.
In essence, this compound is not just a simple chemical but a sophisticated building block that offers chemists a reliable and flexible platform to design and synthesize the next generation of advanced molecular systems.
Coordination Chemistry and Ligand Design Principles
Ligand Design and Coordination Modes of 6-Bromo-2,2'-bipyridine-5'-carbaldehyde
The 2,2'-bipyridine (B1663995) unit itself is a classic bidentate N,N'-chelating ligand, forming stable five-membered rings with metal ions. The presence of a bromine atom at the 6-position and a carbaldehyde (aldehyde) group at the 5'-position introduces several key features that influence its coordination behavior. The bromine atom can act as a site for further synthetic modification, for instance, through cross-coupling reactions, allowing for the creation of more complex, multidentate ligands. The aldehyde group offers a reactive handle for post-coordination modifications, such as Schiff base condensation with amines, to generate larger, more intricate ligand systems. This functional group can also potentially participate in coordination or intermolecular interactions.
Complexation with Transition Metals
The nitrogen atoms of the bipyridine core are the primary coordination sites for transition metals. The electronic properties of the bipyridine ligand, and consequently the stability and reactivity of its metal complexes, are modulated by the electron-withdrawing nature of both the bromo and carbaldehyde substituents.
Synthesis of Mononuclear Metal Complexes
Mononuclear complexes, containing a single metal center, are fundamental building blocks in coordination chemistry. The synthesis of such complexes with this compound would typically involve the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. For example, rhenium tricarbonyl complexes have been synthesized with related 5- and 6-(halomethyl)-2,2'-bipyridine ligands, suggesting a pathway for the formation of similar mononuclear species with the carbaldehyde derivative. rsc.org
Formation of Polynuclear and Multimetallic Architectures
The strategic design of ligands is crucial for the self-assembly of polynuclear and multimetallic architectures. While specific examples utilizing this compound are not extensively documented, the inherent functionalities of the ligand provide a clear pathway for such constructions. The aldehyde group can be reacted to link multiple bipyridine units, which can then coordinate to multiple metal centers, leading to the formation of dimers, trimers, or larger coordination polymers. This approach is a well-established method for creating complex structures with interesting magnetic or catalytic properties.
Influence of Ligand Functionalization on Coordination Properties
Functionalization of the bipyridine ligand has a profound impact on the properties of the resulting metal complexes. The electron-withdrawing character of the bromo and carbaldehyde groups in this compound will influence the redox potential of the metal center and the energy of metal-to-ligand charge transfer (MLCT) bands. Modification of the aldehyde group, for example, through its conversion to an imine or an alcohol, would alter the steric bulk and the electronic donor/acceptor properties of the ligand, thereby tuning the characteristics of the metal complex.
Complexation with Lanthanides and Actinides
The coordination chemistry of f-block elements, the lanthanides and actinides, is of significant interest due to their unique luminescent and magnetic properties, as well as their importance in nuclear fuel cycles. numberanalytics.com Bipyridine-based ligands are widely used to sensitize the luminescence of lanthanide ions and to form selective extractants for actinide separation. acs.orgnih.gov
The complexation of this compound with lanthanide and actinide ions would primarily involve coordination through the two nitrogen atoms of the bipyridine core. The properties of these complexes, such as their stability and luminescence, would be influenced by the electronic effects of the bromo and carbaldehyde substituents. While specific studies on the complexation of this particular ligand with f-block elements are limited, the broader research on functionalized bipyridines suggests that it could form stable complexes with potential applications in areas such as bioimaging and separation science. acs.orgnih.gov The aldehyde functionality also provides a route to graft these complexes onto other molecules or materials.
Supramolecular Chemistry and Self-Assembly through Coordination Bonds
Detailed research findings specifically documenting the role of this compound in supramolecular chemistry and self-assembly through coordination bonds are not available in the public domain based on the conducted search. The inherent structural features of this ligand—a bidentate bipyridine unit for metal chelation, a reactive aldehyde group for potential post-assembly modification, and a bromo substituent influencing electronic properties—suggest its potential as a building block in the construction of complex, ordered supramolecular architectures. However, without specific studies, no definitive examples or detailed findings can be presented.
The principles of self-assembly dictate that ligands with specific coordination vectors and functionalities can spontaneously form discrete, stable structures (like molecular polygons or polyhedra) or extended networks when combined with appropriate metal ions. The geometry and coordination preferences of the metal center, along with the ligand's bite angle and steric profile, would direct the outcome of such assemblies. For instance, linear or bent coordination geometries could be anticipated, leading to the formation of macrocycles or coordination polymers. The aldehyde and bromo groups would be expected to modulate the electronic properties and solubility of any resulting assemblies, and could serve as sites for further functionalization. Despite this theoretical potential, no published studies were identified that utilize this compound for these specific applications.
Host-Guest Interactions within Coordination Frameworks
There is no available scientific literature from the search results that describes the formation of coordination frameworks from this compound, nor are there any reports on subsequent host-guest interaction studies.
Catalytic Applications of Metal Complexes Derived from 6 Bromo 2,2 Bipyridine 5 Carbaldehyde
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits significantly from tailor-made ligands that can tune the electronic and steric properties of a metal center. Derivatives of 6-Bromo-2,2'-bipyridine-5'-carbaldehyde are excellent candidates for creating soluble, highly active metal complexes. The aldehyde functional group is particularly useful as it allows for the straightforward synthesis of a wide array of Schiff base ligands through condensation with various primary amines. These Schiff bases can introduce additional coordination sites, chirality, and specific steric bulk, thereby influencing the catalytic activity and selectivity of their metal complexes.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Couplings, Polymerization)
Metal complexes derived from bipyridine-based Schiff bases are highly effective in catalyzing carbon-carbon bond formation, a cornerstone of modern organic synthesis.
Cross-Coupling Reactions: Palladium complexes, in particular, have shown remarkable activity in cross-coupling reactions. Schiff base ligands derived from substituted bipyridines can stabilize the palladium center in its various oxidation states (0, II, IV) within the catalytic cycle. While direct studies on this compound derivatives are emerging, the performance of analogous systems in Heck and Suzuki-Miyaura reactions underscores their potential. semanticscholar.orglibretexts.orgresearchgate.netrsc.orgdntb.gov.uanih.govdntb.gov.ua For instance, palladium(II) complexes of bidentate Schiff bases are known to be effective catalysts for the Heck reaction, which couples aryl halides with alkenes. libretexts.orgresearchgate.net The general mechanism for the Heck reaction involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. libretexts.org
Similarly, in the Suzuki-Miyaura coupling, which forms biaryl compounds from aryl halides and boronic acids, palladium-Schiff base complexes facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov The electronic properties of the bipyridine ligand and its substituents can significantly influence the efficiency of these steps.
| Reaction Type | Typical Catalyst | Reactants | Product |
| Heck Coupling | Palladium(II)-Schiff Base Complex | Aryl Halide + Alkene | Substituted Alkene |
| Suzuki Coupling | Palladium(II)-Schiff Base Complex | Aryl Halide + Arylboronic Acid | Biaryl Compound |
Polymerization: Nickel(II) and Cobalt(II) complexes bearing bipyridine-based ligands have been investigated for the polymerization of conjugated dienes like 1,3-butadiene. eurjchem.com The ligand structure, including substituents on the bipyridine rings, plays a crucial role in determining the catalytic activity and the microstructure of the resulting polymer (e.g., cis-1,4 vs. 1,2-polymerization). By modifying this compound, for example through the formation of bulky Schiff base ligands, it is possible to design nickel or palladium catalysts for olefin polymerization, influencing polymer chain growth and termination steps. researchgate.netnih.govrasayanjournal.co.in
Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms such as nitrogen (C-N) and oxygen (C-O) is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. Palladium and copper complexes are particularly prominent in this area.
C-N Coupling Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines, is a powerful method for C-N bond formation. researchgate.net Schiff base ligands can be employed to create highly active palladium catalysts for this transformation. semanticscholar.orgnih.gov The reaction mechanism is sensitive to the steric and electronic environment provided by the ligand, which influences the rates of oxidative addition and reductive elimination. nih.gov Functionalized MOFs containing palladium-Schiff base complexes have demonstrated high efficiency in C-N coupling reactions. semanticscholar.orgnih.gov
C-O Coupling Reactions: Copper-catalyzed Ullmann-type reactions are widely used for the formation of C-O bonds, typically to synthesize diaryl ethers from aryl halides and phenols. Schiff base complexes can be effective in this context. Copper(I)-catalyzed oxidative C-N coupling of 2-aminopyridine with terminal alkynes has also been achieved using visible light, showcasing the versatility of these systems. rsc.org The bipyridine scaffold of this compound is well-suited for creating stable and active copper catalysts for these transformations. nih.gov
Oxidation and Reduction Catalysis
The versatile redox chemistry of metals like ruthenium, iron, and molybdenum can be harnessed for a variety of oxidation and reduction reactions when complexed with appropriate ligands.
Oxidation Catalysis: Ruthenium complexes with bipyridine and Schiff base ligands are known to catalyze a range of oxidation reactions. eurjchem.come-bookshelf.dersc.org These catalysts can activate oxidants like hydrogen peroxide or molecular oxygen for the selective oxidation of substrates such as alcohols, alkanes, and olefins. rsc.orgrsc.org Bio-inspired iron complexes can also perform challenging C-H oxidation of alkylarenes to the corresponding aldehydes. nih.govnih.gov Molybdenum(VI) complexes with Schiff base ligands have shown catalytic activity in the epoxidation of olefins. rsc.orgnih.gov The electronic properties of the ligand, influenced by substituents like the bromo group on the bipyridine ring, can tune the redox potential of the metal center, thereby affecting catalytic efficiency.
Reduction Catalysis: Ruthenium(II) complexes featuring Schiff base ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones to alcohols, using hydrogen donors like isopropanol. eurjchem.com Furthermore, bifunctional ruthenium complexes can catalyze the hydroboration of nitriles. acs.org The ligand framework is crucial for activating both the substrate and the reducing agent.
| Catalytic Process | Catalyst Type | Transformation | Example Substrate |
| Oxidation | Ruthenium-Bipyridine | C-H Oxidation | Alkanes to Alcohols |
| Oxidation | Iron-Schiff Base | Alkylarene Oxidation | Toluene (B28343) to Benzaldehyde |
| Reduction | Ruthenium-Schiff Base | Transfer Hydrogenation | Acetophenone to 1-Phenylethanol |
Asymmetric Catalysis with Chiral Derivatives
A significant advantage of the aldehyde group on this compound is the ability to introduce chirality. By reacting the aldehyde with a chiral primary amine, a chiral Schiff base ligand is formed. When coordinated to a metal center, these ligands can create a chiral environment, enabling enantioselective transformations.
Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium complexes containing chiral Schiff bases have been used for the asymmetric hydrogenation of prochiral ketones, achieving high conversions and enantiomeric excesses (ee). mdpi.comunt.eduresearchgate.net The stereochemical outcome is dictated by the precise geometry of the chiral ligand around the metal center.
Asymmetric Epoxidation and Other Reactions: Chiral metal-salen type complexes are renowned for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins. sioc-journal.cnnih.govmdpi.com By designing chiral tridentate or tetradentate Schiff base ligands from this compound, it is possible to develop catalysts for epoxidation, mdpi.com hetero-ene reactions, nih.gov and other asymmetric C-C bond-forming reactions. The predictable coordination geometry of bipyridine-based ligands makes them excellent platforms for designing such selective catalysts.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is key to optimizing its performance. For cross-coupling reactions catalyzed by palladium complexes with bipyridine-type ligands, the catalytic cycle is generally understood to involve a series of well-defined steps:
Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) intermediate.
Transmetalation (for Suzuki): The organoboron reagent transfers its organic group to the palladium center, displacing the halide.
Migratory Insertion (for Heck): The olefin inserts into the Pd-Ar bond.
β-Hydride Elimination (for Heck): A hydrogen atom from the alkyl chain is eliminated, forming the double bond in the product and a palladium-hydride species.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The ligand derived from this compound influences each of these steps. Its electronic properties affect the rate of oxidative addition, while the steric bulk of the Schiff base derivative can impact the selectivity and rate of reductive elimination.
Heterogeneous Catalysis and Immobilized Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts onto solid supports creates heterogeneous systems that are easily recoverable and reusable.
The aldehyde functionality of this compound and the subsequent Schiff base derivatives provide ideal handles for covalent attachment to solid supports such as silica, polymers, or metal-organic frameworks (MOFs). semanticscholar.orgnih.gov For example, a Schiff base ligand can be synthesized on an amine-functionalized support, followed by metallation.
Palladium-Schiff base complexes have been successfully immobilized on supports like ZnO nanoparticles nih.gov and Cu(BDC-NH2) MOFs, semanticscholar.orgnih.gov creating robust heterogeneous catalysts for C-N coupling and Heck reactions. nih.gov These supported catalysts often exhibit enhanced stability and can be recycled multiple times without a significant loss of activity. The porous nature of supports like MOFs can also lead to size and shape selectivity, as the catalytic reactions occur within confined nano-sized environments. rsc.org
| Support Material | Immobilization Strategy | Catalytic Application | Advantages |
| Metal-Organic Framework (MOF) | Post-synthetic modification of amine-functionalized MOF with aldehyde, followed by metallation. | C-N Coupling | High surface area, reusability, potential for selectivity. semanticscholar.orgnih.gov |
| ZnO Nanoparticles | Surface modification with a silane-Schiff base linker, followed by Pd nanoparticle deposition. | Heck Coupling, Nitrophenol Reduction | High stability, easy separation, reusability. nih.gov |
| Zeolite-Y | Encapsulation of pre-formed Pd-Schiff base complex within the zeolite supercages. | Heck Coupling | Modified activity due to confinement, easy separation. |
Incorporation into Metal-Organic Frameworks (MOFs) for Catalysis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tailorable nature of MOFs makes them highly attractive for catalytic applications, as their pore size, surface area, and chemical functionality can be precisely controlled. researchgate.netnih.gov The this compound ligand is an excellent candidate for integration into MOF structures for several reasons:
Bipyridine Moiety: The 2,2'-bipyridine (B1663995) unit is a well-established chelating agent for a wide range of metal ions, providing stable coordination nodes within the MOF structure. researchgate.net
Carbaldehyde Functionality: The aldehyde group can be utilized in post-synthetic modification of the MOF. For instance, it can undergo condensation reactions with amines to form Schiff bases, allowing for the introduction of new functional groups or the grafting of catalytic species within the pores of the MOF. mdpi.comdoaj.org
Bromo Substituent: The bromo group can also be a site for post-synthetic modification, for example, through cross-coupling reactions, to further tailor the catalytic properties of the MOF.
The incorporation of such functionalized bipyridine ligands can lead to MOFs with enhanced catalytic activity and selectivity for a variety of organic transformations. The porous nature of these materials allows for efficient diffusion of reactants and products, while the well-defined active sites can lead to high catalytic performance. mdpi.commdpi.com
Table 1: Potential Catalytic Applications of MOFs Derived from this compound
| Catalytic Reaction | Role of the MOF | Potential Advantages |
| Heterogeneous Catalysis | Provides isolated and accessible active sites. | High efficiency, selectivity, and recyclability of the catalyst. |
| Oxidation Reactions | Can host catalytically active metal centers. | Controlled oxidation with minimal side products. |
| Reduction Reactions | Can support metal nanoparticles or complexes for reductions. | Enhanced stability and activity of the reduction catalyst. |
| C-C Coupling Reactions | Can act as a scaffold for palladium or other coupling catalysts. | High yields and ease of product separation. |
Surface-Supported Catalysts
Immobilizing homogeneous catalysts onto solid supports is a crucial strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. The this compound ligand offers multiple handles for covalent attachment to a variety of support materials, such as silica, alumina, or polymers.
The carbaldehyde group is particularly useful for immobilization through the formation of stable imine bonds (Schiff bases) with amine-functionalized surfaces. researchgate.net This straightforward synthetic route allows for the creation of robust surface-supported catalysts. Once the ligand or its metal complex is anchored to the surface, it can be used in a variety of catalytic reactions in either batch or continuous flow reactors. This approach prevents the leaching of the catalyst into the product stream and allows for its reuse over multiple cycles.
Photocatalysis and Electrocatalysis
Metal complexes of bipyridine and its derivatives are renowned for their rich photophysical and electrochemical properties, making them central to the fields of photocatalysis and electrocatalysis. nih.govacs.org Ruthenium and iridium complexes of bipyridine, for instance, are workhorses in visible-light photoredox catalysis. nih.gov
Metal complexes derived from this compound are expected to exhibit similar properties. Upon absorption of light, these complexes can be excited to long-lived triplet states, which are both strong oxidizing and reducing agents. This allows them to participate in single-electron transfer processes, initiating a wide range of chemical transformations.
In the realm of electrocatalysis, bipyridine-based metal complexes have been extensively studied for their ability to catalyze important reactions such as the reduction of carbon dioxide and the oxidation of water. The electronic properties of the bipyridine ligand can be tuned by the introduction of substituents, such as the bromo and carbaldehyde groups in the target molecule, to optimize the catalytic performance of the metal center. The aldehyde functionality also provides a convenient point of attachment to electrode surfaces, facilitating the development of heterogeneous electrocatalytic systems. rsc.org
Table 2: Research Findings on Bipyridine-Based Photocatalysis
| Catalyst Type | Reaction | Key Findings |
| Ruthenium(II) polypyridyl complexes | Reductive dehalogenation | Efficient catalysis under visible light irradiation. nih.gov |
| Copper(I) diimine complexes | Dimerization of benzyl bromide | Bibenzyl products are obtained through a photoredox cycle. nih.gov |
| Iridium(III) phenylpyridine complexes | Radical cyclizations | Formation of five- and six-membered rings from α-bromocarbonyls. |
Photophysical and Electrochemical Investigations of Complexes
Absorption and Emission Spectroscopy of Metal Complexes
The electronic absorption spectra of transition metal complexes containing bipyridine-based ligands are typically characterized by distinct bands corresponding to different electronic transitions. acs.org These spectra provide crucial information about the electronic structure of the compounds. nih.gov
Complexes formed with 6-Bromo-2,2'-bipyridine-5'-carbaldehyde are expected to display two main types of absorption bands:
Ligand-Centered (LC) Transitions: Occurring in the ultraviolet (UV) region, these high-energy absorptions are analogous to the π→π* transitions within the aromatic bipyridine ligand itself.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are a defining feature of many d⁶ transition metal polypyridyl complexes, such as those of Ru(II). okstate.edu They appear in the visible region of the spectrum and involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. okstate.eduacs.org The energy of these MLCT transitions is sensitive to the nature of both the metal and the ligand. The presence of the electron-withdrawing carbaldehyde group on the bipyridine ring is expected to lower the energy of the ligand's π* orbitals, leading to a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption band compared to complexes with unsubstituted bipyridine.
The modification of bipyridine ligands with peripheral groups can lead to a splitting of charge-transfer excitations, offering the possibility of selective charge transfer from the metal to a specific ligand. acs.orgopotek.com
Table 1: Illustrative Absorption Data for a Ruthenium(II) Polypyridyl Complex
This table presents data for the archetypal [Ru(bpy)₃]²⁺ to provide context for the types of transitions observed in such complexes.
| Complex | Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| [Ru(bpy)₃]²⁺ | ¹MLCT | ~450 | >14,000 |
| LC (π→π*) | ~285 | >75,000 |
Luminescence Properties and Quantum Yields
Many d⁶ metal complexes with bipyridine ligands are luminescent, typically exhibiting phosphorescence from the lowest-energy triplet MLCT (³MLCT) excited state at room temperature. nih.gov This emission is generally broad and unstructured, appearing at lower energy (longer wavelength) than the corresponding MLCT absorption band.
The key parameters characterizing this emission are:
Luminescence Quantum Yield (Φ): This measures the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. It is highly dependent on the competition between radiative decay (phosphorescence) and non-radiative decay pathways. For the well-studied [Ru(bpy)₃]²⁺, the phosphorescence quantum yield has been re-evaluated to be 0.040 in aerated water and 0.095 in deaerated acetonitrile. bjraylight.com
Excited-State Lifetime (τ): This is the average time the complex remains in the excited state before returning to the ground state. Lifetimes for luminescent d⁶ complexes can range from nanoseconds to several microseconds. acs.orgnih.gov
The bromo and carbaldehyde substituents on the this compound ligand can influence these properties. The heavy bromine atom can enhance spin-orbit coupling, potentially increasing the rate of intersystem crossing to the triplet state but also potentially shortening the phosphorescence lifetime.
Table 2: Illustrative Photophysical Data for Various Ruthenium(II) Polypyridyl Complexes in Deoxygenated Acetonitrile at Room Temperature
This table shows data for a range of functionalized bipyridine complexes to illustrate how ligand structure affects luminescence properties.
| Complex | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ru(bpy)₃]²⁺ | ~620 | 0.095 bjraylight.com | 1100 |
| [Ru(S-Sbpy)(bpy)₂]²⁺ | - | - | 109 acs.org |
| Ru(II) complex with 1,2-azoylamidino ligand | ~660 | 0.012 | 260 |
Excited State Dynamics and Energy Transfer Processes
Upon absorption of a photon and promotion to a singlet MLCT state (¹MLCT), the complex undergoes very rapid (<100 fs) intersystem crossing to the corresponding triplet state (³MLCT). nih.gov This ³MLCT state is relatively long-lived and is the origin of the observed phosphorescence.
The decay of this ³MLCT excited state can occur through several pathways:
Radiative Decay: Emission of a photon (phosphorescence) to return to the ground state.
Non-radiative Decay: Deactivation back to the ground state through vibrational relaxation (heat dissipation). The rate of this process is often governed by the "energy gap law," which states that the non-radiative decay rate increases as the energy gap between the excited state and the ground state decreases. nih.gov
Energy Transfer: The excited complex can transfer its energy to another molecule, such as molecular oxygen, generating singlet oxygen.
Electron Transfer: The excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to participate in photo-induced electron transfer (photoredox) reactions. acs.org
Ultrafast transient absorption spectroscopy has been used to study the photophysics of Ni(I)-bipyridine complexes, revealing the formation and decay of ²MLCT excited states with lifetimes in the range of 10–30 ps. nih.gov For some Ru(II) complexes, dual emission from two distinct, non-equilibrated ³MLCT states has been observed, each with a characteristic lifetime. nih.gov
Redox Chemistry of the Ligand and its Metal Complexes
The redox behavior of metal complexes derived from this compound can be investigated using techniques like cyclic voltammetry. These complexes are expected to exhibit a series of redox events:
Oxidation: A reversible, one-electron oxidation centered on the metal ion (e.g., Ru²⁺/Ru³⁺). The potential of this process is sensitive to the electron-donating or -withdrawing nature of the ligands. For complexes of this compound, the electron-withdrawing nature of the aldehyde and bromo groups would make the metal center more difficult to oxidize, shifting the oxidation potential to more positive values compared to [Ru(bpy)₃]²⁺.
Reduction: A series of one-electron reductions that are typically centered on the π* orbitals of the bipyridine ligands. The first reduction corresponds to the addition of an electron to the lowest unoccupied molecular orbital (LUMO) of the most easily reduced ligand. The electron-withdrawing carbaldehyde group significantly lowers the energy of the ligand's π* orbitals, making the complex easier to reduce (i.e., the reduction occurs at a less negative potential).
Table 3: Illustrative Redox Potentials for Ruthenium(II) Polypyridyl Complexes
Data is shown for various complexes vs. Saturated Calomel Electrode (SCE) to demonstrate ligand effects on redox properties.
| Complex | E₁/₂ (Oxidation, Ru²⁺/³⁺) | E₁/₂ (First Reduction) |
| [Ru(bpy)₃]²⁺ | +1.29 V acs.org | -1.33 V acs.org |
| [Ru(bpz)₃]²⁺ (bpz = 2,2'-bipyrazine) | +1.86 V acs.org | -0.79 V acs.org |
| [Ru(bpm)₃]²⁺ (bpm = 2,2'-bipyrimidine) | +1.66 V acs.org | -0.99 V acs.org |
| cis-[Ru(bipy)₂(NH=C(Me)dmpz)]²⁺ | +1.13 V nih.gov | - |
Spectroelectrochemical Studies of Metal Complex Transformations
Spectroelectrochemistry is a powerful technique that combines UV-Visible absorption spectroscopy with electrochemistry. It allows for the in-situ characterization of species generated at different electrode potentials. For a complex of this compound, this technique could be used to:
Monitor Oxidation: Upon oxidation to the Ru(III) state, the characteristic visible MLCT absorption band would disappear (bleach) because the metal d-orbitals are no longer fully occupied and cannot donate an electron.
Monitor Reduction: Upon the first one-electron reduction, the MLCT band would also bleach. Concurrently, new absorption bands would appear, typically in the near-infrared region, which are characteristic of the bipyridine radical anion (bpy•⁻). This confirms that the reduction is ligand-based.
These studies provide definitive evidence for the site of electron transfer and the electronic structure of the redox-active species.
Applications in Light-Emitting Devices and Sensing Platforms
The unique photophysical and electrochemical properties of metal complexes with functionalized bipyridine ligands make them suitable for a variety of applications.
Light-Emitting Devices: The strong and long-lived room-temperature phosphorescence of iridium(III) and ruthenium(II) complexes makes them excellent candidates for use as emitters in organic light-emitting diodes (OLEDs). The color of the emission can be tuned by modifying the bipyridine ligand; the electron-withdrawing groups on this compound would be expected to produce red-shifted emission.
Sensing Platforms: These luminescent complexes can act as sensitive probes for various analytes. nih.gov The mechanism often involves the quenching or enhancement of luminescence upon interaction with the target species. For example, water-soluble iridium(III) complexes have been developed for electrogenerated chemiluminescence (ECL) detection. frontiersin.org The aldehyde group on the this compound ligand provides a convenient chemical handle for covalently attaching the complex to other molecules or surfaces, facilitating the development of sophisticated sensors and molecular probes.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations on Electronic Structure of Ligand and Complexes
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of bipyridine-based ligands and their metal complexes. For bromo-substituted bipyridines, DFT calculations reveal that the bromine atom, being an electron-withdrawing group, significantly influences the electron density distribution across the bipyridine framework. tandfonline.com This deactivating property can lead to a more electron-deficient bipyridine system compared to the unsubstituted parent molecule. tandfonline.com
In a theoretical study on various substituted 2,2'-bipyridines, it was observed that electron-withdrawing substituents, such as bromine, tend to increase the ionization potential of the molecule by withdrawing electrons from the bipyridine system. tandfonline.com This effect can render the resulting derivative less basic and more stable. tandfonline.com The position of the substituent also plays a critical role, with different isomers exhibiting varied electronic properties. tandfonline.com
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the reactivity and spectroscopic properties of 6-Bromo-2,2'-bipyridine-5'-carbaldehyde. The energy and distribution of these frontier orbitals are significantly affected by the substituents.
For bromo-substituted 2,2'-bipyridines, the electron-withdrawing nature of the bromine atom generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the unsubstituted bipyridine. tandfonline.com The HOMO-LUMO energy gap is a key parameter, with a general reduction observed upon substitution. tandfonline.com This reduction in the energy gap can influence the optical properties of the molecule, often leading to a red-shift in the absorption spectra. tandfonline.com
In the context of metal complexes, the bonding characteristics are a result of the interplay between the ligand's frontier orbitals and the metal's d-orbitals. The nitrogen atoms of the bipyridine core act as sigma-donors, while the π-system of the ligand can participate in back-bonding with the metal. The presence of the electron-withdrawing bromo and carbaldehyde groups on the this compound ligand is expected to enhance its π-acceptor properties, leading to stronger metal-ligand back-bonding in its complexes. This has been observed in related systems, such as rhenium(I) tricarbonyl complexes with π-accepting diimine ligands. researchgate.net
Prediction of Reactivity and Ligand-Metal Binding Affinities
Computational methods are instrumental in predicting the reactivity of this compound and its binding affinity towards various metal ions. The aldehyde group at the 5'-position offers a site for further chemical modifications, such as oxidation to a carboxylic acid or reduction to an alcohol, making it a versatile building block.
The reactivity of the bipyridine ligand is also influenced by its electronic properties. The electron-withdrawing nature of the bromine substituent can affect the nucleophilicity of the nitrogen atoms, which in turn influences the kinetics and thermodynamics of complex formation. tandfonline.com Theoretical studies on bromo-substituted 2,2'-bipyridines have shown an increase in the absolute electronegativity compared to the parent bipyridine, suggesting a different reactivity profile. tandfonline.com
The binding affinity of this compound to metal ions is a critical parameter for its application in catalysis and materials science. While specific computational predictions for this ligand are scarce, studies on related bipyridine ligands demonstrate that the electronic nature of the substituents significantly impacts the stability of the resulting metal complexes. Electron-withdrawing groups can strengthen the metal-ligand bond through enhanced back-donation, leading to more stable complexes. This principle is fundamental in the design of catalysts, where the electronic tuning of the ligand can control the activity and selectivity of the metal center. wisc.edu
Spectroscopic Property Simulations for Complex Characterization
The simulation of spectroscopic properties, such as UV-Vis and NMR spectra, is a valuable tool for the characterization of new compounds and their metal complexes. Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra.
For substituted bipyridines, TD-DFT calculations have shown that the position and nature of the substituent have a pronounced effect on the absorption maxima (λmax). tandfonline.com A general red-shift in λmax is often observed with increasing solvent polarity, and the extent of this shift can be predicted computationally. researchgate.net In the case of this compound, both the bromo and carbaldehyde groups are expected to influence the electronic transitions, and TD-DFT would be instrumental in assigning the observed absorption bands.
In metal complexes, the absorption spectra are often dominated by metal-to-ligand charge transfer (MLCT) bands. TD-DFT calculations have been successfully employed to understand the nature of these transitions in ruthenium and rhenium complexes with various bipyridine ligands. nih.govrsc.org For instance, in ruthenium(II) complexes with cyano-substituted bipyridyl ligands, the lowest energy MLCT state was found to be associated with the substituted ligand. nih.gov Similar simulations for complexes of this compound would be crucial for interpreting their photophysical properties.
Molecular Dynamics (MD) Simulations of Complex Behavior in Solution or Materials
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their complexes in different environments, such as in solution or embedded in materials. These simulations can offer insights into conformational changes, solvent interactions, and the stability of complexes over time.
For metal-bipyridine complexes, MD simulations have been used to investigate their interactions with biological macromolecules like DNA. nih.gov These studies can reveal the preferred binding modes and the nature of the intermolecular forces at play. nih.gov For a complex of this compound, MD simulations could be used to explore its behavior in solution, including its solvation shell and potential for aggregation.
In the context of materials science, MD simulations can be employed to understand the arrangement and dynamics of these complexes within a polymer matrix or on a surface. This is particularly relevant for applications in organic light-emitting diodes (OLEDs) or as catalysts immobilized on a solid support. The simulations can help in understanding how the interactions with the surrounding material affect the properties and performance of the complex.
Computational Insights into Reaction Mechanisms and Catalytic Pathways
Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms and catalytic cycles involving bipyridine-based catalysts. DFT calculations are frequently used to map the potential energy surfaces of catalytic reactions, identify transition states, and calculate activation barriers.
For palladium-catalyzed reactions, bipyridine ligands are known to influence the catalytic activity and selectivity. Computational studies on the aza-Wacker reaction catalyzed by palladium-bipyridine complexes have provided support for mechanisms involving partial ligand dissociation during substrate oxidation. wisc.edu In the case of palladium-catalyzed carbonylation reactions, mechanistic studies have helped to delineate between competing "hydride" and "alkoxy" pathways. nih.gov
While specific computational studies on the catalytic applications of this compound are not yet available, the existing literature on related systems provides a clear framework for how such investigations would be conducted. DFT calculations could be used to explore the role of the bromo and carbaldehyde substituents in modulating the electronic and steric properties of a metal catalyst, thereby influencing its reactivity and the selectivity of the catalyzed transformation. For example, in the context of C-H activation, the electronic properties of the ligand are crucial in accelerating the key C-H activation step and stabilizing the palladium species in subsequent catalytic steps. nih.gov
Applications in Advanced Materials and Nanotechnology
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as pore size, stability, and catalytic activity, can be tuned by carefully selecting the metal and organic linker.
While direct synthesis of MOFs using 6-Bromo-2,2'-bipyridine-5'-carbaldehyde as a primary linker is not extensively documented, its true value lies in the strategy of Post-Synthetic Modification (PSM) . rsc.orglabxing.comrsc.orgnih.gov PSM is a powerful technique where a pre-assembled MOF is chemically altered to introduce new functional groups that might not be stable under the initial MOF synthesis conditions. rsc.orgresearchgate.net
The aldehyde group of this compound is an ideal candidate for PSM. For instance, a MOF could be constructed using a bipyridine-based linker that also contains a stable functional group, such as an amine. The aldehyde on the this compound can then be reacted with the amine groups within the MOF's pores through Schiff base condensation. jecst.orgresearchgate.netchemspider.com This approach allows for the covalent grafting of the bipyridine unit into the MOF's structure, which can then be used to chelate metal ions, creating active sites for catalysis or sensing. This method provides access to functionalized MOFs that would be difficult to prepare directly. rsc.orgrsc.org
Use in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Phosphorescent metal complexes, particularly those of Iridium(III) and Ruthenium(II) with polypyridyl ligands, are cornerstone materials for high-efficiency Organic Light-Emitting Diodes (OLEDs). researchgate.net The emission color, efficiency, and stability of these devices are highly dependent on the nature of the ligands coordinated to the metal center. nih.gov
The ligand this compound is designed to fine-tune the optoelectronic properties of such complexes. Both the bromine atom and the aldehyde group are electron-withdrawing, which has a significant impact on the frontier molecular orbitals (HOMO and LUMO) of the resulting metal complex. This tuning of the energy levels directly affects the metal-to-ligand charge transfer (MLCT) state, which governs the phosphorescence. researchgate.netrsc.org
By incorporating this ligand into an Iridium(III) or Ruthenium(II) complex, it is possible to:
Shift Emission Color: The electron-withdrawing groups typically stabilize the LUMO, which can lead to a blue-shift (higher energy) in the emission compared to complexes with unsubstituted bipyridine ligands.
Tune Redox Potentials: The modified electronic structure makes the complex's oxidation and reduction potentials different, which is crucial for matching energy levels in a multi-layer OLED device and for applications in photoredox catalysis. nih.gov
Research on formyl-substituted iridium dimers has demonstrated that these complexes can be used as the emissive layer in viable OLED devices, achieving notable external quantum efficiencies (EQE). researchgate.net
| Complex Type | Substituent on Bipyridine Ligand | Expected Effect on Emission | Rationale | Reference Example |
|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | None (Unsubstituted) | Orange-Red | Baseline MLCT energy. | nih.gov |
| [Ru(bpy)₂(L)]²⁺ | Electron-Withdrawing (e.g., -CHO, -Br) | Shift towards green/blue (higher energy) | Stabilizes the LUMO on the ligand, increasing the HOMO-LUMO gap. | nih.gov |
| [Ir(C^N)₂(N^N)]⁺ | Formyl (-CHO) group | Bright emission, tunable | Formyl content can increase brightness; electron-withdrawing nature tunes MLCT state. | researchgate.net |
Development of Molecular Devices and Switches
A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus such as light, heat, or a change in redox potential. The aldehyde functionality of this compound is a key feature for constructing such devices.
One established strategy for creating a redox-fluorescence switch is to link a fluorescent unit (the fluorophore) to a redox-active unit (the quencher) that can "turn off" the fluorescence in one of its redox states. By reacting the aldehyde group of this compound with an amine-containing redox-active molecule like a ferrocene (B1249389) or a quinone derivative, a Schiff base is formed, creating a dyad system. rsc.org
In a typical design, a luminescent metal complex (e.g., [Ru(bpy)₂(L)]²⁺ where L is the modified ligand) would act as the fluorophore.
"OFF" State: The attached redox unit (e.g., a quinone) can quench the luminescence of the ruthenium center through a process like photoinduced electron transfer (PeT). researchgate.net
"ON" State: When the redox unit is chemically or electrochemically changed (e.g., the quinone is reduced to a hydroquinone), the PeT process is disrupted, and the luminescence of the ruthenium center is "turned on". researchgate.net
This reversible on/off switching capability is the basis for molecular-level memory and logic gates. Such switches have been successfully incorporated into more complex architectures, including being mounted inside the pores of MOFs. northwestern.eduwpmucdn.comnih.gov
Fabrication of Sensors and Probes
The bipyridine unit is an excellent chelator for many metal ions. When it binds to a metal, the photophysical properties of the molecule, particularly its fluorescence, can change dramatically. This phenomenon is the foundation for highly selective and sensitive fluorescent chemosensors.
The aldehyde group on this compound provides a straightforward method to create more elaborate sensor molecules. Through Schiff base condensation with compounds like hydrazides or thiosemicarbazides, a new ligand is formed where the bipyridine acts as the ion recognition site (the receptor) and another part of the molecule can act as the signaling unit (the fluorophore). researchgate.netresearchgate.netnih.gov
For example, a sensor for a specific metal ion (e.g., Zn²⁺ or Cu²⁺) could be fabricated. In its free form, the sensor might have low fluorescence. Upon binding the target metal ion with its bipyridine "pocket," a rigid complex is formed, which can lead to a significant increase in fluorescence intensity ("turn-on" sensing). researchgate.net The selectivity for different metal ions can be controlled by the specific design of the chemosensor.
| Aldehyde Precursor | Schiff Base Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|---|
| 2-formyl-6-methoxy-3-carbethoxy quinoline | Acylhydrazone | Hg²⁺ | Colorimetric & "Turn-on" Fluorescence | 0.185 µM | nih.gov |
| Salicylaldehyde | Hydrazone | F⁻ | Colorimetric (Colorless to Orange) | Not specified | researchgate.net |
| Bipyridyl Acylhydrazone | Acylhydrazone | Zn²⁺ / Cu²⁺ | "Turn-on" (Zn²⁺) / "Turn-off" (Cu²⁺) | Not specified | researchgate.net |
| 6-methylpyridine-2-carbaldehyde | Thiosemicarbazone | Various Metals (V, Zn, Pd, Pt) | Complex Formation | Not applicable (synthesis study) | nih.gov |
Surface Functionalization and Self-Assembled Monolayers (SAMs)
Attaching molecules to surfaces is fundamental for creating functional materials for electronics, sensors, and biocompatible coatings. Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate.
This compound possesses functional groups that make it a candidate for surface immobilization.
Aldehyde Group: This group can react with surfaces that have been pre-functionalized with amine groups, forming a stable covalent imine bond. This is a common strategy for grafting molecules onto silicon or glass substrates.
Bipyridine Unit: The nitrogen atoms of the bipyridine can coordinate directly to certain metal surfaces, such as gold or copper, providing an anchor point for self-assembly.
While specific studies detailing SAMs of this compound are not prominent, the principles of using bifunctional molecules for surface modification are well-established. For example, polymeric SAMs with dual functions—one for attaching to a surface and another for reacting with biomolecules—have been developed for creating patterns of proteins on a chip. chemspider.com The structure of the target compound fits this design paradigm perfectly, offering a "surface-reactive" part (the bipyridine or a derived group) and a "bio-reactive" part (the aldehyde).
Bio-inspired Materials and Functional Interfaces
Bio-inspired materials seek to mimic the complex structures and functions found in nature. A common theme in biology is the use of metal ions coordinated by organic molecules to achieve specific functions, such as in enzymes or structural proteins. nih.gov
The this compound ligand is well-suited for applications at the interface of materials science and biology. Ruthenium-bipyridine complexes are known to interact with biomolecules like DNA and can function as luminescent probes for bioimaging. nih.govsigmaaldrich.com The aldehyde group provides a crucial reactive handle for bioconjugation . This allows the luminescent metal complex to be covalently attached to a specific protein, antibody, or other biomolecule.
This creates a functional interface, where the luminescent properties of the inorganic complex can be used to report on a biological event. For example, an antibody labeled with a ruthenium complex derived from this ligand could be used to selectively target cancer cells and visualize them through fluorescence microscopy. The ability to create stable, covalent linkages to biomolecules via the aldehyde group is essential for developing robust and specific diagnostic and therapeutic agents. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency
While classical methods for creating bipyridine scaffolds exist, the future lies in developing more efficient, scalable, and environmentally benign synthetic routes. For a multi-functionalized compound like 6-Bromo-2,2'-bipyridine-5'-carbaldehyde, enhancing synthetic efficiency is paramount.
Current research in bipyridine synthesis focuses on transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. mdpi.com The Negishi reaction, for instance, has proven to be a powerful tool for producing a variety of functionalized bipyridines from commercially available halopyridines under mild conditions. thieme-connect.com However, a common challenge in these methods is the potential for the bipyridine product to act as a ligand, inhibiting the metal catalyst and reducing reaction efficiency. mdpi.comnih.gov
Future synthetic strategies are expected to overcome these limitations. Key emerging areas include:
Improved Catalytic Systems: Designing catalysts with bulky ligands can suppress product coordination and enhance reaction efficiency. mdpi.com
Alternative Coupling Mechanisms: Exploring methods that avoid traditional transition-metal catalysis, such as those mediated by sulfur or phosphorus compounds, offers a promising avenue. mdpi.comnih.gov These can circumvent the issue of catalyst inhibition and may not require pre-functionalization with organometallic reagents. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The use of highly reactive precursors, such as trimethylammonium-substituted bipyridines, allows for functionalization under mild conditions via SNAr reactions. nih.govacs.org This approach could be adapted for the late-stage introduction of functionalities onto a pre-formed bipyridine core.
C-H Activation: Direct dehydrogenative coupling of pyridine (B92270) derivatives through C-H bond activation is an atom-economical and environmentally friendly route that is gaining traction. nih.gov Applying this strategy could streamline the synthesis of complex bipyridines.
A comparison of prominent synthetic methodologies for functionalized bipyridines is presented below.
| Methodology | Advantages | Challenges | Future Direction |
| Negishi Coupling | Mild reaction conditions, high functional group tolerance, less toxic than Stille reagents. thieme-connect.com | Potential catalyst inhibition by bipyridine product. mdpi.com | Development of more robust catalysts. |
| Stille Coupling | Versatile for complex molecule synthesis. nih.gov | High toxicity of organotin reactants. nih.gov | Replacement with less toxic coupling partners. |
| Ullmann Coupling | Good for synthesizing symmetrical bipyridines. mdpi.comnih.gov | Often requires high temperatures and stoichiometric copper. nih.govnih.gov | Development of catalytic versions with milder conditions. mdpi.com |
| SNAr Reactions | Mild conditions, applicable to late-stage functionalization. nih.govacs.org | Requires pre-installation of a suitable leaving group (e.g., trimethylammonium). acs.org | Expansion of scope to a wider range of nucleophiles and substrates. |
Exploration of New Metal Complex Architectures and Reactivity
The 2,2'-bipyridine (B1663995) unit is a privileged ligand in coordination chemistry, forming stable complexes with most transition metals. thieme-connect.comwikipedia.org The presence of the bromo and aldehyde groups on this compound opens avenues for creating novel metal complex architectures with unique reactivity.
The aldehyde group can be used to build more elaborate ligand structures through condensation reactions, while the bromo substituent can be modified post-coordination via cross-coupling reactions. This dual functionality allows for the stepwise construction of complex, multifunctional coordination compounds.
Emerging research in this area includes:
Multinuclear Complexes: The ligand can be elaborated to bridge multiple metal centers, creating dinuclear or polynuclear complexes. Such structures are of interest for mimicking multi-metal active sites in enzymes and for developing catalysts for complex transformations like water oxidation. acs.org
Supramolecular Assemblies: The aldehyde can be converted into other functional groups capable of directing self-assembly through hydrogen bonding or π-π stacking, leading to the formation of multidimensional networks, metallogrids, or cages. cmu.edunih.gov
Stimuli-Responsive Complexes: Incorporating moieties that respond to external stimuli (e.g., light, pH, temperature) could lead to complexes whose photophysical or catalytic properties are switchable. nih.gov Platinum(II) bipyridine complexes, for example, have shown tunable color emission based on aggregation behavior influenced by solvent or temperature. nih.gov
Advancements in Catalytic Systems Design
Functionalized bipyridine ligands are central to the design of advanced catalysts. mdpi.com this compound is a precursor to ligands that can be tailored for specific catalytic applications.
Future research directions are focused on:
Photoredox Catalysis: Ruthenium and Iridium bipyridine complexes are well-known photoredox catalysts. The electronic properties of the ligand can be tuned by modifying the substituents to optimize the photophysical and redox properties of the resulting complex for specific light-driven reactions. wikipedia.orgwikipedia.org
Water Oxidation and Reduction: Ruthenium complexes with bipyridine-based ligands are among the most studied molecular catalysts for water oxidation. acs.org The ligand framework can be engineered to enhance catalyst stability and activity. The bromo- and aldehyde- groups can serve as anchor points to immobilize the catalytic complex on electrode surfaces.
Asymmetric Catalysis: By introducing chiral elements, for example through modification of the aldehyde group, it is possible to create ligands for asymmetric catalysis. Bipyridine N,N'-dioxides have been explored as a promising scaffold for developing organocatalysts for stereoselective reactions. acs.org
Bifunctional Catalysis: The design of catalysts that can perform both the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) is critical for technologies like rechargeable zinc-air batteries. rsc.org Bipyridine complexes, such as those of Nickel(II) functionalized onto carbon nanotubes, have shown promise as efficient OER electrocatalysts. acs.org
Design of Smart Materials with Tunable Properties
The development of "smart" materials with properties that can be controlled by external stimuli is a major goal in materials science. Bipyridine derivatives are excellent building blocks for such materials due to their robust chemical nature and rich coordination chemistry. mdpi.com
The functional handles on this compound allow for its incorporation into larger systems, leading to materials with tailored properties:
Luminescent Materials: Platinum(II) and Iridium(III) complexes of bipyridine ligands are often highly luminescent and are used in organic light-emitting diodes (OLEDs). rsc.orgacs.org The aldehyde and bromo groups can be used to tune the emission color and quantum efficiency or to link the complex to a polymer backbone. capes.gov.br
Metallopolymers and Gels: The ligand can be polymerized or used as a cross-linker to form metallopolymers or metallogels. nih.gov These materials can exhibit stimuli-responsive behavior, such as changes in color or mechanical properties, making them suitable for sensing or soft robotics.
Self-Assembled Monolayers: Functionalized bipyridines can form organized two-dimensional (2D) patterns on surfaces like graphite. nih.govresearchgate.net The structure of these monolayers is dictated by the nature and position of the substituents, opening possibilities for creating precisely structured surfaces for molecular electronics or sensing.
Integration into Multidisciplinary Research Areas
The versatility of functionalized bipyridines ensures their continued integration into diverse and interdisciplinary fields. mdpi.comchemscene.com For this compound, future applications are envisioned in:
Chemical Biology: Bipyridine complexes can bind to biomolecules. The aldehyde group provides a reactive site for conjugation to proteins or nucleic acids, enabling the development of fluorescent probes for bio-imaging or targeted therapeutic agents.
Environmental Science: Catalytic systems based on bipyridine complexes are being developed for CO2 reduction and for the detection of toxic metal ions. researchgate.net The ability to immobilize these complexes on solid supports via the functional groups of the ligand is crucial for practical applications.
Molecular Electronics: Viologens, produced by the quaternization of 4,4'-bipyridines, have well-known electrochemical properties. mdpi.com The 2,2'-bipyridine scaffold offers a platform for designing molecular wires and switches, where the electronic properties can be fine-tuned through substitution.
Challenges and Opportunities in the Field of Functionalized Bipyridine Chemistry
Despite the vast potential, the field of functionalized bipyridine chemistry faces several challenges that also represent significant opportunities for future research.
Challenges:
Synthesis of Unsymmetrical Derivatives: The preparation of unsymmetrically substituted bipyridines, like the title compound, can be challenging and often requires multi-step procedures with purification difficulties. acs.orgbeilstein-journals.org
Catalyst Inhibition: As previously mentioned, the strong coordinating ability of the bipyridine product can inhibit transition-metal catalysts used in their synthesis, leading to high catalyst loadings and reduced efficiency. mdpi.comnih.gov
Reagent Toxicity and Waste: Some established synthetic routes, such as the Stille coupling, rely on highly toxic organotin reagents, while others, like the Ullmann coupling, can generate significant metal waste. mdpi.comnih.gov
Opportunities:
Green Chemistry Approaches: There is a major opportunity to develop more sustainable synthetic methods that use less toxic reagents, are more atom-economical (e.g., C-H activation), and operate under milder conditions. mdpi.comnih.gov
Modular and Scalable Synthesis: Developing modular synthetic platforms that allow for the easy and scalable production of a wide library of functionalized bipyridines would accelerate discovery in all related fields. nih.govacs.org
Computational Design: The use of computational tools to predict the properties of new bipyridine ligands and their metal complexes can guide synthetic efforts, saving time and resources. acs.org This can help in the rational design of catalysts and materials with desired functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
